molecular formula C8H12O4 B1670536 Diethyl maleate CAS No. 141-05-9

Diethyl maleate

Cat. No.: B1670536
CAS No.: 141-05-9
M. Wt: 172.18 g/mol
InChI Key: IEPRKVQEAMIZSS-WAYWQWQTSA-N
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Description

Diethyl maleate is an organic compound with the chemical formula C₈H₁₂O₄. It is a colorless liquid at room temperature and is known for its role as a maleate ester. The compound is commonly used in various chemical reactions and industrial applications due to its unique properties .

Safety and Hazards

Diethyl maleate is combustible and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Diethyl maleate has been used in the production of the pesticide Malathion . It has also been used medically as a chemical depletory of glutathione . Other medical uses include treatment of breast cancer and its monitoring with Positron Emission Tomography . It is also used as a food additive and has Food and Drug Administration clearance for indirect food contact . With the invention of polyaspartic technology, the material also found another use . These products are then used in coatings, adhesives, sealants, and elastomers .

Mechanism of Action

Diethyl maleate exerts its effects primarily by depleting glutathione levels in cells. It is a thiol-reactive α,β-unsaturated carbonyl compound that disrupts disulfide bonds, leading to conformational changes in proteins and altering their activity. This mechanism is utilized to manipulate the redox state of proteins and investigate the role of thiol groups in various biological processes .

Similar Compounds:

  • Dimethyl maleate
  • Dibutyl maleate
  • Diethyl malonate

Comparison:

This compound is unique due to its specific reactivity with thiol groups and its applications in both industrial and medical fields.

Biochemical Analysis

Biochemical Properties

Diethyl maleate plays a significant role in biochemical reactions due to its ability to deplete glutathione levels in cells. Glutathione is a crucial antioxidant that protects cells from oxidative stress. This compound interacts with glutathione by forming a conjugate, which leads to the depletion of intracellular glutathione levels . This interaction is particularly important in studies related to oxidative stress and redox biology. Additionally, this compound has been shown to interact with various enzymes and proteins involved in the antioxidant defense system, such as glutathione S-transferase .

Cellular Effects

This compound has profound effects on cellular processes. By depleting glutathione levels, it induces oxidative stress in cells, which can impair cell proliferation and function . For instance, in 3T3 fibroblasts, this compound has been shown to impair cell proliferation by depleting nuclear glutathione . Moreover, this compound affects cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of the cell . It has also been observed to impact male reproductive activity in mice by reducing sperm concentration and motility .

Molecular Mechanism

The molecular mechanism of this compound involves the disruption of disulfide bonds in proteins, leading to conformational changes and altered protein activity . This compound acts as an electrophile, reacting with the sulfhydryl groups of glutathione and other thiol-containing molecules . This reaction results in the formation of a conjugate, which depletes glutathione levels and induces oxidative stress. Additionally, this compound can modulate the activity of redox-sensitive transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), by altering the cellular redox state .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable at room temperature but can degrade under certain conditions . Over time, the depletion of glutathione by this compound can lead to long-term effects on cellular function, including sustained oxidative stress and altered gene expression . In in vitro studies, the effects of this compound on cellular processes can be observed within hours of exposure, while in vivo studies may show effects over a longer duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress without causing significant toxicity . At high doses, this compound can cause severe oxidative stress, leading to toxic effects such as liver damage and impaired reproductive function . In male mice, high doses of this compound have been shown to reduce sperm concentration and motility, as well as decrease litter size .

Metabolic Pathways

This compound is involved in metabolic pathways related to glutathione metabolism. It depletes glutathione levels by forming a conjugate with glutathione, which is then metabolized and excreted from the cell . This depletion of glutathione can affect various metabolic processes, including the detoxification of reactive oxygen species and the regulation of redox-sensitive signaling pathways . This compound also influences the activity of enzymes involved in glutathione synthesis and metabolism, such as glutathione S-transferase .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion . Once inside the cell, it can interact with intracellular glutathione and other thiol-containing molecules. The distribution of this compound within tissues can vary depending on the tissue type and the presence of transporters or binding proteins . In some cases, this compound may accumulate in specific tissues, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with glutathione and other thiol-containing molecules . It can also affect other cellular compartments by altering the redox state of the cell. For example, this compound has been shown to deplete nuclear glutathione, which can impair cell proliferation and function . The localization and activity of this compound can be influenced by various factors, including the presence of targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl maleate is synthesized through the esterification of maleic acid or maleic anhydride with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid. The process can be carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced by adding maleic anhydride, absolute ethanol, a solid acid catalyst, and a water-carrying agent to a reaction container. The mixture is heated to carry out reflux water separation until no water drops appear. The reaction is then continued for an additional 25-30 minutes before cooling, washing, drying, and distilling to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

diethyl (Z)-but-2-enedioate
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InChI

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IEPRKVQEAMIZSS-WAYWQWQTSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C=CC(=O)OCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCOC(=O)/C=C\C(=O)OCC
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Molecular Formula

C8H12O4
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DSSTOX Substance ID

DTXSID8020464
Record name Diethyl maleate
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Molecular Weight

172.18 g/mol
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Physical Description

Liquid, Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline]
Record name 2-Butenedioic acid (2Z)-, 1,4-diethyl ester
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Record name Diethyl fumarate
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Boiling Point

218.00 °C. @ 760.00 mm Hg
Record name Diethyl fumarate
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Solubility

1.40E+04 mg/L @ 30 °C (exp)
Record name Diethyl fumarate
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CAS No.

141-05-9, 623-91-6, 68988-24-9
Record name Diethyl maleate
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Record name Diethyl fumarate
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Melting Point

1 - 2 °C
Record name Diethyl fumarate
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Synthesis routes and methods

Procedure details

A mixture of 80 g of diethyl malonate, 30 g of paraformaldehyde, 5 g of potassium acetate, 5 g of copper (II) acetate monohydrate and 200 ml of acetic acid was heated at 90° to 100° C. for 2 hours. Acetic acid was removed from the reaction mixture under reduced pressure, and the residue was evaporated under reduced pressure to obtain 44 g of bis(ethoxycarbonyl)ethylene.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
bis(ethoxycarbonyl)ethylene

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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